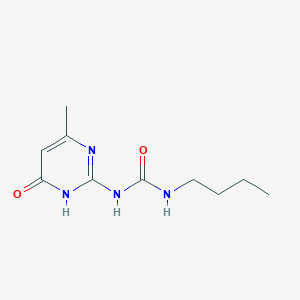
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea typically involves the reaction of n-butylamine with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or pyrimidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(n-Butyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)-urea: Lacks the methyl group at the 6-position.
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
Uniqueness
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is unique due to the presence of both the butyl and 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl groups, which confer specific chemical and biological properties
Properties
CAS No. |
59415-44-0 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-butyl-3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C10H16N4O2/c1-3-4-5-11-10(16)14-9-12-7(2)6-8(15)13-9/h6H,3-5H2,1-2H3,(H3,11,12,13,14,15,16) |
InChI Key |
FEERTKQZMHJACG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NC(=CC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















